This doesn't necessarily mean 2-Chloroquinoline-6-carbaldehyde hasn't been studied, but rather that the findings might not be widely published or readily available.
Further exploration might be possible through:
2-Chloroquinoline-6-carbaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 191.61 g/mol. It features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, with a chlorine substituent at the second position and an aldehyde group at the sixth position. This compound is notable for its potential biological activities and applications in synthetic organic chemistry.
The chemical reactivity of 2-chloroquinoline-6-carbaldehyde includes various types of reactions such as:
Research indicates that 2-chloroquinoline-6-carbaldehyde exhibits significant biological activities, including:
Several synthetic routes have been developed for 2-chloroquinoline-6-carbaldehyde:
2-Chloroquinoline-6-carbaldehyde has several important applications:
Studies on the interactions of 2-chloroquinoline-6-carbaldehyde with biological systems have highlighted its potential as an inhibitor of specific enzymes involved in drug metabolism. This property may lead to drug-drug interactions when co-administered with other medications metabolized by the same pathways . Additionally, its antioxidant properties suggest interactions with cellular oxidative stress mechanisms.
Several compounds share structural similarities with 2-chloroquinoline-6-carbaldehyde. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Chlorine at position 2, aldehyde at 3 | Antimicrobial and antioxidant properties |
| 2-Chloroquinoline-4-carbaldehyde | Chlorine at position 2, aldehyde at 4 | Potential use as an anti-inflammatory agent |
| 6-Chloroquinoline-3-carbaldehyde | Chlorine at position 6, aldehyde at 3 | Different reactivity due to chlorine position |
| 2-Chloro-6-methylquinoline | Methyl group at position 6 | Enhanced lipophilicity affecting absorption |
| 7-Chloroquinoline | Chlorine at position 7 | Known for its role in medicinal chemistry |
The unique positioning of the chlorine and aldehyde functional groups in 2-chloroquinoline-6-carbaldehyde contributes to its distinctive reactivity and biological activity compared to these similar compounds.
The synthesis of 2-chloroquinoline-6-carbaldehyde has traditionally relied on established methodologies that have been refined over decades of heterocyclic chemistry research. The most prominent classical approach involves the Vilsmeier-Haack reaction, which represents the cornerstone methodology for introducing formyl groups into electron-rich aromatic systems [1] [2] [3].
The classical Vilsmeier-Haack reaction serves as the most convenient and traditional route for the synthesis of chloroquinoline carbaldehydes [1]. This strategy consists of a multicomponent reaction that involves processes of chlorination, formylation, and cyclization of acetanilides by the action of Vilsmeier reagent formed from dimethylformamide and phosphorus oxychloride [2] [3]. The reaction mechanism involves the initial formation of a chloroiminium ion through the reaction of dimethylformamide with phosphorus oxychloride, followed by electrophilic aromatic substitution and subsequent cyclization [4].
Treatment of acetanilides with Vilsmeier reagent under controlled conditions typically requires temperatures of 85°C for 9-13 hours [5]. The progress of the reaction can be monitored by thin-layer chromatography, and yields typically range from 60-92% depending on the substrate and reaction conditions [1] [6]. The classical method has been successfully applied to synthesize various substituted chloroquinoline carbaldehydes, with the process being highly reproducible and scalable [5].
Alternative classical approaches include the direct lithiation-formylation methodology, which has demonstrated exceptional regioselectivity for specific substitution patterns [7]. This method involves treating 2-chloroquinoline with n-butyllithium in tetrahydrofuran at -78°C, followed by addition of dimethylformamide to introduce the aldehyde functionality. The method achieves yields of up to 92% and offers excellent control over regioselectivity [7].
The oxidation of corresponding alcohols represents another classical route that provides access to quinoline carbaldehydes under mild conditions [8]. This approach involves the controlled oxidation of quinoline-6-methanol derivatives using various oxidizing agents, offering a complementary pathway when the alcohol precursors are readily available [8].
Contemporary synthetic chemistry has witnessed significant advances in catalytic methodologies for heterocyclic aldehyde synthesis, driven by the demand for more efficient, selective, and environmentally sustainable processes [9] [10] [11]. These modern approaches leverage transition metal catalysis, organocatalysis, and green chemistry principles to achieve superior results compared to classical methods.
Palladium-catalyzed methodologies have emerged as particularly powerful tools for quinoline synthesis [12] [13] [14]. The palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides a versatile route to quinoline derivatives [12]. This process operates without the need for additional acids, bases, or additives, demonstrating broad substrate scope and tolerance for electron-withdrawing groups such as nitryl and trifluoromethyl substituents [12]. The reaction typically proceeds at 120°C under aerobic conditions, utilizing molecular oxygen as the terminal oxidant [15].
The development of palladium-catalyzed isocyanide insertion reactions has provided innovative pathways for quinoline synthesis [16]. This approach integrates carbon-hydrogen functionalization with cyclization reactions within a single operation, enabling direct construction of quinoline derivatives from simple, accessible starting materials [16]. The methodology demonstrates excellent chemoselectivity and remarkable synthetic efficiency [16].
Copper-catalyzed approaches have gained prominence due to their cost-effectiveness and environmental compatibility [9] [17]. Copper-catalyzed tandem aerobic oxidative cyclization procedures utilize molecular oxygen as an environmentally friendly oxidant [17]. These methods involve carbon-hydrogen functionalization followed by carbon-nitrogen and carbon-carbon bond construction, with subsequent carbon-carbon bond cleavage [17]. The use of molecular oxygen makes the process economical and environmentally sustainable [17].
Iron-catalyzed methodologies represent a particularly attractive development in sustainable synthesis [9] [18]. Iron-catalyzed carbon-hydrogen activation of quinoline N-oxides enables efficient alkenylation reactions under mild conditions [18]. These processes typically employ iron sulfate as a catalyst at loadings of 1 mol%, achieving yields of 80-95% while maintaining excellent functional group tolerance [18]. The catalyst can be easily recovered and reused multiple times without significant loss of activity [18].
Modern catalytic approaches also encompass the use of ionic liquids as both solvents and catalysts [19] [20] [21]. Ionic liquid-mediated synthesis offers advantages including enhanced solubility of substrates, improved mass transfer, and the ability to recycle the reaction medium [20] [21]. The use of ionic liquids such as 1-ethyl-3-methylimidazolium tetrafluoroborate has demonstrated superior results compared to conventional organic solvents [20].
Nanocatalyzed protocols represent the cutting edge of green synthesis methodologies [10] [22]. Superparamagnetic iron oxide nanoparticles and copper oxide nanoparticles have been successfully employed for quinoline synthesis with excellent yields and recyclability [10] [22]. These heterogeneous catalysts offer advantages including easy separation by magnetic fields, high surface area for improved catalytic activity, and minimal environmental impact [10] [22].
The purification of 2-chloroquinoline-6-carbaldehyde and related compounds requires careful consideration of their physical and chemical properties to achieve high purity while maximizing recovery yields [23] [24] [25]. Modern purification strategies integrate traditional techniques with advanced methodologies to meet increasingly stringent purity requirements for pharmaceutical and research applications.
Recrystallization remains the most widely employed purification technique for quinoline carbaldehydes, offering an optimal balance between simplicity, cost-effectiveness, and achievable purity [26] [27]. The selection of appropriate recrystallization solvents is critical for achieving high purity and good recovery yields [26]. Ethyl acetate and ethanol are commonly employed solvents that provide excellent results for most quinoline derivatives [25] [26]. The recrystallization process typically involves heating the compound in the chosen solvent until complete dissolution occurs, followed by controlled cooling to allow selective crystallization of the pure product [26].
Crystallization from mixed solvent systems offers enhanced selectivity and often superior purity compared to single-solvent recrystallization [25]. The combination of ethyl acetate and dichloromethane has proven particularly effective for quinoline carbaldehydes, achieving purities exceeding 98% with recovery yields of 80-95% [25]. This approach leverages the differential solubility characteristics of the target compound and impurities in the mixed solvent system [25].
Column chromatography provides powerful separation capabilities for complex mixtures and challenging purification scenarios [28] [29]. Silica gel serves as the most common stationary phase, with hexane/ethyl acetate gradient systems offering excellent resolution for quinoline derivatives [29]. The technique typically achieves purities greater than 90% with recovery yields of 70-85% [28]. Flash chromatography represents a rapid variant that enables quick purification while maintaining good separation efficiency [28].
Advanced purification techniques include preparative high-performance liquid chromatography, which achieves analytical-grade purity levels exceeding 99% [30]. This technique is particularly valuable for small-scale purifications where the highest purity standards are required [30]. The method employs acetonitrile/water gradient systems optimized for quinoline derivatives [30].
Yield optimization strategies encompass multiple approaches targeting different aspects of the synthetic and purification processes [31]. Reaction parameter optimization through design of experiments methodologies enables systematic identification of optimal conditions [31]. Statistical analysis of reaction variables including temperature, catalyst loading, reaction time, and substrate ratios provides quantitative models for yield prediction and optimization [31].
Solvent selection plays a crucial role in both reaction efficiency and product isolation [29]. The elutropic series guides solvent selection for chromatographic purifications, with the understanding that solvent polarity must be carefully balanced relative to compound polarity to achieve optimal separation [29]. For quinoline carbaldehydes, solvents ranging from petroleum ether to ethyl acetate provide the appropriate polarity range for effective separations [29].
Process intensification through microwave-assisted synthesis offers significant advantages for yield optimization [32]. Microwave irradiation enables rapid heating, reduced reaction times, and often improved yields compared to conventional heating methods [32]. The technique has been successfully applied to quinoline synthesis with reaction times reduced from hours to minutes while maintaining or improving product yields [32].
The integration of green chemistry principles into purification strategies emphasizes solvent minimization, energy efficiency, and waste reduction [33] [34]. Solvent-free crystallization techniques and the use of environmentally benign solvents contribute to more sustainable purification processes [33] [34]. These approaches align with modern sustainability requirements while maintaining high standards for product purity and yield [33] [34].
The nuclear magnetic resonance spectroscopy of 2-chloroquinoline-6-carbaldehyde reveals distinctive spectral patterns that provide comprehensive structural information about this heterocyclic compound. The compound exhibits characteristic resonances in both proton and carbon thirteen nuclear magnetic resonance spectra that are consistent with its quinoline carbaldehyde structure [1] [2].
In proton nuclear magnetic resonance spectroscopy, the aldehyde proton appears as a distinctive singlet at approximately 10.5-10.6 parts per million, which is characteristic of aromatic aldehydes [1] [2]. The quinoline ring protons display well-resolved multipicity patterns, with the hydrogen at position 4 appearing as a singlet around 8.7-8.8 parts per million due to its deshielded environment adjacent to the nitrogen atom [3] [2]. The aromatic protons in the benzene ring portion of the quinoline system appear as complex multiplets between 7.5-8.1 parts per million, with coupling constants typically ranging from 7.5-8.5 hertz [3] [1].
The carbon thirteen nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The aldehyde carbon resonates at approximately 189-196 parts per million, which is characteristic of aromatic aldehyde carbonyls [3] [2]. The quaternary carbon at position 2 bearing the chlorine substituent appears around 148-158 parts per million, while the carbon at position 4 resonates at 140-149 parts per million [3] [1]. The aromatic carbons in the benzene ring portion appear between 126-136 parts per million, with the carbon bearing the aldehyde group typically appearing around 136-140 parts per million [3] [1].
Table 1: Nuclear Magnetic Resonance Spectroscopic Data
| Compound | Solvent | Frequency (MHz) | Key 1H NMR Signals (δ ppm) | Key 13C NMR Signals (δ ppm) |
|---|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | CDCl3 | 600 | H-6: 7.65 (m), H-7: 7.88 (m), H-8: 7.97 (d, J=8.25 Hz), H-5: 8.07 (d, J=8.25 Hz), H-4: 8.74 (s), CHO: 10.54 (s) | C-1: 126.3, C-4: 140.3, C-2: 150.1, CHO: 189.1 |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | CDCl3 | 600 | H-6: 7.98 (d), H-7: 7.89 (d), H-8: 8.07 (d), H-4: 8.76 (s), CHO: 10.56 (s), CH3: 2.51 (s) | C-1: 126.68, C-4: 149.35, C-2: 148.31, CHO: 189.41, CH3: 21.64 |
| 2-Chloroquinoline-6-carbaldehyde (related) | DMSO-d6 | 400 | H-4: 9.18 (s), OH: 11.80 (s), aromatic: 7.08-8.85 (m) | C-2: 158.15, C-4: 149.99, C-10: 148.48, CHO: 196.93 |
| 2-Chloroquinoline-6-carbaldehyde (related) | CDCl3 | 300 | H-4: 8.70 (s), CHO: 10.6 (s), aromatic: 7.53-7.78 (m) | C-2: 148.7, C-4: 140.4, CHO: 189.5, CH3: 17.8 |
The chemical shifts observed in the nuclear magnetic resonance spectra are influenced by the electron-withdrawing effects of both the chlorine atom and the aldehyde group. The chlorine substituent at position 2 causes deshielding of nearby carbons, particularly affecting the chemical shifts of carbons 1 and 3 [3] [1]. The aldehyde group similarly affects the chemical environment of the carbon at position 6, leading to distinctive downfield shifts in the carbon thirteen nuclear magnetic resonance spectrum [2].
Mass spectrometric analysis of 2-chloroquinoline-6-carbaldehyde provides valuable information about its molecular structure and fragmentation behavior under electron impact ionization conditions. The compound exhibits a molecular ion peak at mass-to-charge ratio 191.61, corresponding to its molecular formula C10H6ClNO [4] [5].
The fragmentation pattern of 2-chloroquinoline-6-carbaldehyde follows predictable pathways characteristic of quinoline aldehydes. The most prominent fragmentation involves the loss of the aldehyde group (CHO, -29 mass units), resulting in a fragment ion at mass-to-charge ratio 163 [6] . This fragmentation typically represents the base peak in the mass spectrum, indicating its high stability and favorable formation [6] .
Another significant fragmentation pathway involves the loss of the chlorine atom (-35.5 mass units), which occurs through homolytic cleavage of the carbon-chlorine bond . This fragmentation can occur either from the molecular ion or from fragment ions generated through initial aldehyde loss . The resulting fragment ions provide structural confirmation of the chlorine substitution pattern in the molecule .
Table 2: Mass Spectrometric Fragmentation Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Molecular Ion Peak [M+H]+ | Key Fragment Ions | Base Peak (m/z) | Predicted CCS (Ų) |
|---|---|---|---|---|---|---|
| 2-Chloroquinoline-6-carbaldehyde | C10H6ClNO | 191.61 | 192.02 | Loss of CHO (-29), Loss of Cl (-35.5) | 163 | 134.6 |
| 2-Chloroquinoline-3-carbaldehyde | C10H6ClNO | 191.61 | 192.02 | Loss of CHO (-29), Loss of Cl (-35.5), Base peak at m/z 163 | 163 | 134.6 |
| 6-Bromo-2-chloroquinoline-3-carbaldehyde | C10H5BrClNO | 270.51 | 270.51 | Loss of Br (-79.9), Loss of Cl (-35.5), Loss of CHO (-29) | 191 | Not available |
The collision cross section data for 2-chloroquinoline-6-carbaldehyde shows predicted values of 134.6 square angstroms for the protonated molecular ion, which provides information about the three-dimensional structure and gas-phase conformation of the molecule [4] [5]. This parameter is particularly useful for ion mobility spectrometry applications and structural elucidation studies [4] [5].
The mass spectrometric behavior of 2-chloroquinoline-6-carbaldehyde demonstrates the stability of the quinoline ring system under electron impact conditions, with fragmentation primarily occurring at the more labile aldehyde and halogen substituents [6] . The retention of the quinoline core in major fragment ions confirms the robust aromatic character of this heterocyclic system [6] .
The infrared spectroscopic analysis of 2-chloroquinoline-6-carbaldehyde reveals characteristic absorption bands that provide detailed information about the functional groups present in the molecule. The spectrum exhibits distinctive absorption patterns consistent with the quinoline carbaldehyde structure [2] [8].
The aldehyde carbonyl stretching vibration appears as a strong absorption band at approximately 1685 wave numbers per centimeter, which is characteristic of aromatic aldehydes [2] [8]. This frequency is slightly lower than that observed for aliphatic aldehydes due to the extended conjugation with the quinoline ring system [2] [8]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3025 wave numbers per centimeter, while the quinoline carbon-nitrogen stretching vibration is observed at approximately 1620 wave numbers per centimeter [2] [8].
The aromatic carbon-carbon stretching vibrations appear as multiple bands between 1450-1600 wave numbers per centimeter, reflecting the complex aromatic system of the quinoline ring [2] [8]. The carbon-chlorine stretching vibration is observed at approximately 644 wave numbers per centimeter, which is characteristic of aryl chlorides [2] [8]. Additional absorption bands corresponding to carbon-hydrogen bending vibrations appear in the fingerprint region between 1000-1300 wave numbers per centimeter [2] [8].
Table 3: Infrared Spectroscopic Data
| Functional Group | Frequency Range (cm⁻¹) | 2-Chloroquinoline-3-carbaldehyde | 2-Chloroquinoline-6-carbaldehyde |
|---|---|---|---|
| Aromatic C-H stretching | 3000-3100 | 3035 | 3025 |
| Aldehyde C=O stretching | 1680-1720 | 1693 | 1685 |
| Quinoline C=N stretching | 1610-1630 | 1621 | 1620 |
| Aromatic C=C stretching | 1450-1600 | 1599 | 1589 |
| C-Cl stretching | 600-750 | 621 | 644 |
| C-H bending (aromatic) | 1000-1300 | 1165 | 1150 |
| Out-of-plane C-H bending | 800-900 | 854 | 849 |
The ultraviolet-visible absorption spectroscopy of 2-chloroquinoline-6-carbaldehyde reveals electronic transitions characteristic of the quinoline chromophore. The compound exhibits absorption maxima in the ultraviolet region, with the primary absorption band appearing at approximately 280 nanometers in methanol solution [2] [9]. This absorption corresponds to pi-to-pi-star electronic transitions within the quinoline ring system [2] [9].
The molar extinction coefficient for the primary absorption band is approximately 1.297 × 10⁴ liters per mole per centimeter, indicating strong electronic absorption characteristic of aromatic heterocycles [2] [9]. The absorption profile shows fine structure typical of quinoline derivatives, with additional weaker absorptions appearing at longer wavelengths [2] [9].
Table 4: Ultraviolet-Visible Spectroscopic Data
| Compound | Solvent | λmax (nm) | Electronic Transition Type | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) |
|---|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | MeOH | 280 | π→π* (quinoline ring) | 1.297 × 10⁴ |
| 2-Methoxyquinoline-3-carbaldehyde | MeOH | 295 | π→π* (extended conjugation) | Not reported |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | MeOH | 295 | π→π* (quinoline ring) | Not reported |
| 8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | MeOH | 375 | n→π* (extended conjugation) | Not reported |
The electronic spectrum of 2-chloroquinoline-6-carbaldehyde is influenced by both the electron-withdrawing chlorine substituent and the aldehyde group, which affect the energy levels of the molecular orbitals involved in the electronic transitions [2] [8]. The chlorine atom at position 2 causes a bathochromic shift in the absorption maximum compared to unsubstituted quinoline, while the aldehyde group contributes additional conjugation that further modifies the electronic properties [2] [8].